Fmoc-alpha-methyl-D-Tyr
Description
Significance of Non-Canonical Amino Acids in Advancing Peptide Chemistry
Non-canonical amino acids (ncAAs), which are not among the 20 genetically encoded amino acids, have become invaluable tools in peptide and protein engineering. rsc.orgacs.orgacs.org Their incorporation allows for the creation of peptides with novel or enhanced functions, moving beyond the limitations of natural protein structures. rsc.org The diverse side chains and stereochemistries of ncAAs provide a means to fine-tune a range of properties, including solubility, metabolic stability, and bioavailability. nih.gov This expansion of the amino acid toolbox is crucial for developing designer peptides with improved drug-like characteristics. acs.org The use of ncAAs is inspired by nature, where non-ribosomal peptides and post-translationally modified peptides often exhibit unique biological activities due to their unusual amino acid constituents. acs.orgnih.gov
The Distinct Role of α-Methylation in Amino Acid and Peptide Design
Among the various modifications of amino acids, α-methylation, the substitution of the α-hydrogen with a methyl group, holds a special significance in peptide design. This seemingly simple modification can profoundly impact the properties of the resulting peptide.
Influence on Peptide Conformational Constraints and Stability
The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone. enamine.netnih.govnih.gov This steric hindrance limits the accessible dihedral angles (phi and psi) of the amino acid residue, often favoring specific secondary structures like helices. nih.govnih.gov By reducing the conformational variability, α-methylation helps to stabilize desired structures that might otherwise be transient or labile. enamine.net This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for its target.
Enhancement of Proteolytic Resistance in Peptides
A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The α-methyl group provides steric hindrance that can effectively block the action of these enzymes, thereby increasing the peptide's resistance to proteolytic cleavage. nih.govmdpi.com This enhanced stability in biological environments is a critical attribute for developing peptide-based drugs with improved pharmacokinetic profiles. nih.gov
Strategic Application in Peptidomimetic Development
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. diva-portal.org α-Methylation is a powerful tool in the development of peptidomimetics. enamine.netnih.gov By introducing conformational constraints and enhancing proteolytic stability, α-methylated amino acids contribute to the design of more potent and bioavailable peptide analogs. enamine.netnih.gov This strategy has been successfully employed to improve the biological activity of various peptidomimetics. nih.gov
Fundamental Principles of 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during peptide synthesis. americanpeptidesociety.orgwikipedia.org Introduced by Carpino and Han, the Fmoc group is stable under acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orglifetein.com This orthogonality to acid-labile side-chain protecting groups is a key feature of the Fmoc strategy. nih.govaltabioscience.com
Advantages of Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc strategy has become the method of choice for solid-phase peptide synthesis (SPPS) for several reasons. nih.govaltabioscience.comnih.gov The mild deprotection conditions are compatible with a wide range of sensitive amino acid side chains and modifications, such as glycosylation and phosphorylation. nih.gov This allows for the synthesis of complex and modified peptides that would not be stable under the harsher acidic conditions of the alternative Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.orgnih.gov Furthermore, the Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, facilitating automation and ensuring efficient synthesis. nih.govaltabioscience.com The availability of a vast array of high-quality, commercially available Fmoc-protected amino acids has also contributed to its widespread adoption. nih.gov
| Feature | Description |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) wikipedia.orglifetein.com |
| Orthogonality | Compatible with acid-labile side-chain protecting groups nih.govaltabioscience.com |
| Monitoring | Strong UV absorbance of the cleaved Fmoc group allows for reaction monitoring nih.govaltabioscience.com |
| Compatibility | Suitable for synthesizing complex and modified peptides (e.g., phosphopeptides, glycoproteins) nih.gov |
| Automation | Easily automated due to mild conditions and monitoring capabilities americanpeptidesociety.orgnih.gov |
Table 1. Key Advantages of the Fmoc Strategy in SPPS
Orthogonal Protecting Group Schemes Compatible with Fmoc
The success of complex chemical syntheses, including SPPS, relies on the concept of "orthogonality". In this context, orthogonality refers to the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical reaction without affecting the others. iris-biotech.deresearchgate.net This allows for the selective deprotection of specific functional groups at desired steps of the synthesis.
Fmoc-based SPPS is a prime example of an orthogonal protection strategy. peptide.com The scheme is designed around two main types of protecting groups:
Temporary Nα-Protecting Group : The Fmoc group is used for the temporary protection of the alpha-amino group of the incoming amino acid. It is stable to acids but is cleaved at each cycle of peptide chain elongation using a mild base, commonly a solution of piperidine in a solvent like DMF. nih.govchempep.com
Permanent Side-Chain Protecting Groups : The reactive side chains of amino acids (e.g., the hydroxyl group of Tyrosine or the carboxyl group of Aspartic Acid) are protected by groups that are stable to the basic conditions used for Fmoc removal. altabioscience.com These "permanent" groups are typically acid-labile, meaning they remain intact throughout the entire peptide assembly and are only removed during the final step when the completed peptide is cleaved from the solid support, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
The most common orthogonal combination in modern SPPS is the Fmoc/tBu (tert-butyl) pair. iris-biotech.de The base-labile Fmoc group protects the N-terminus, while acid-labile tert-butyl-based groups protect the side chains. iris-biotech.depeptide.com This orthogonality ensures that the side-chains remain protected during the iterative N-terminal deprotection steps. nih.gov
The table below summarizes some common side-chain protecting groups used in Fmoc-SPPS, highlighting their compatibility with the orthogonal scheme.
| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Deprotection Condition |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (tBu) | TFA (Acid) |
| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (tBu) | TFA (Acid) |
| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | TFA (Acid) |
| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | TFA (Acid) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | TFA (Acid) |
| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | TFA (Acid) |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA (Acid) |
| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA (Acid) |
| Histidine (His) | Imidazole | Trityl (Trt) | TFA (Acid) |
| This table presents a selection of commonly used protecting groups in Fmoc-SPPS, all of which are removed under strongly acidic conditions (e.g., TFA), demonstrating their orthogonality to the base-labile Fmoc group. iris-biotech.denih.govacs.org |
Contextualizing Fmoc-alpha-methyl-D-Tyr as a Specialized Building Block in Academic Research
This compound is a highly specialized building block that combines three distinct structural modifications, each conferring specific, desirable properties to a synthetic peptide. Its use in academic research is indicative of a sophisticated approach to peptide design, aimed at creating molecules with enhanced stability, defined conformation, and specific biological activities.
The individual components of this compound each serve a strategic purpose:
Fmoc-group : As previously discussed, this Nα-protecting group makes the amino acid suitable for use in the standard, widely adopted Fmoc-SPPS workflow. altabioscience.com
D-Stereochemistry : The use of a D-isomer of tyrosine, instead of the natural L-isomer, is a primary strategy to increase the resulting peptide's resistance to proteolytic degradation by enzymes in the body. nih.govbiosynth.com This modification can significantly extend the biological half-life of a peptide therapeutic.
Alpha-Methyl Group : The methyl group on the α-carbon introduces a significant conformational constraint. enamine.net This steric hindrance limits the rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles, favoring helical conformations and making the adjacent peptide bond more resistant to enzymatic cleavage. nih.gov This modification is a powerful tool for stabilizing desired secondary structures, which can be crucial for receptor binding and biological activity. enamine.netnih.gov
Tyrosine Side Chain : The phenolic hydroxyl group of tyrosine is a versatile functional group. It can participate in hydrogen bonding and is a common site for post-translational modifications like phosphorylation. nih.gov In the context of Fmoc-SPPS, this hydroxyl group must be protected, typically with an acid-labile group like tert-butyl (tBu), to prevent unwanted side reactions during synthesis. bldpharm.com
The combination of these features in a single building block allows researchers to investigate the synergistic effects of conformational rigidity and proteolytic resistance at a specific position within a peptide sequence. For example, incorporating this compound into an apolipoprotein A-I mimetic peptide could simultaneously enhance its helical structure and its stability, potentially improving its cholesterol efflux capacity. nih.gov Its use is particularly relevant in the design of peptide-based drugs, enzyme inhibitors, and probes to study protein-protein interactions where precise conformational control and enhanced stability are paramount. enamine.netresearchgate.net
The properties of this compound are summarized in the table below.
| Property | Description |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-α-methyl-D-tyrosine |
| Molecular Formula | C25H23NO5 |
| Structure | Features an Fmoc group on the amine, a methyl group on the alpha-carbon, D-configuration, and a tyrosine side chain. |
| Primary Application | Building block in Solid-Phase Peptide Synthesis (SPPS). advancedchemtech.com |
| Key Contributions to Peptide Structure | 1. Proteolytic Resistance : Conferred by the D-amino acid configuration and α-methylation. nih.govenamine.net 2. Conformational Constraint : The α-methyl group restricts backbone flexibility and promotes helical structures. nih.gov |
| This table outlines the key characteristics of this compound, a specialized reagent for advanced peptide synthesis. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m1/s1 |
InChI Key |
DRUHZAKWMCLMLZ-RUZDIDTESA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Conformational Analysis and Structural Studies of Fmoc Alpha Methyl D Tyr and Its Peptide Incorporations
Theoretical and Computational Approaches for Conformational Prediction in α-Methylated Peptides
Computational modeling is an indispensable tool for predicting and understanding the conformational behavior of peptides containing α-methylated amino acids. The primary effect of α-methylation is a significant restriction of the available conformational space.
The addition of a methyl group to the α-carbon introduces steric hindrance that severely limits the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ). rsc.orgrsc.org This constraint is visualized on a Ramachandran plot, where α-methylated amino acids typically occupy a narrow region corresponding to helical secondary structures. rsc.orgrsc.org Molecular dynamics (MD) simulations and simulated annealing protocols are frequently employed to explore the conformational landscape of these modified peptides. nih.gov These methods can predict the stabilizing effects of α-methylation on specific secondary structures, such as β-turns or helices. nih.gov
Table 1: Predicted Conformational Effects of α-Methylation
| Computational Method | Predicted Effect of α-Methylation | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Restricts Ramachandran (φ,ψ) angles | The additional methyl group sterically limits backbone flexibility, favoring helical conformations. | rsc.orgrsc.org |
| Force Field Parametrization (e.g., CHARMM with CMAP) | Improves accuracy of energy calculations | Dedicated energy correction grids are needed to properly model the constrained dihedral angle space. | researchgate.netnih.gov |
| Simulated Annealing | Predicts stabilization of bioactive conformations | Allows for the rational design of peptide analogs with enhanced stability for specific secondary structures like β-turns. | nih.gov |
**3.2. Experimental Techniques for Elucidating Conformational Preferences
While computational methods provide predictive insights, experimental techniques are essential for validating these models and determining the actual structures adopted by these molecules in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides containing Fmoc-α-methyl-D-Tyr, multi-dimensional NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and identify through-bond and through-space correlations. uzh.ch
The analysis of Nuclear Overhauser Effects (NOEs), which are through-space interactions between protons close in proximity, provides crucial distance restraints for structure calculation. nih.gov The presence or absence of specific NOEs can confirm the adoption of folded structures, such as helices or turns. nih.gov Furthermore, chemical shift values, particularly for α-protons, can be indicative of secondary structure. uzh.ch In α-methylated peptides, NMR is also used to study the cis-trans isomerization of peptide bonds, as the steric bulk of the α-methyl group can influence this equilibrium. acs.org For complex peptides, isotope labeling, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C, ¹⁵N), can be employed to simplify spectra and confirm resonance assignments. nih.gov
Peptides incorporating α-methylated amino acids are frequently analyzed by CD spectroscopy to quantify their propensity to form helical structures. nih.govnih.gov An α-helix typically shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com The intensity of the band at 222 nm is often used to calculate the percentage of α-helicity. mdpi.com Studies on host-guest peptides have demonstrated that α-methylated residues can be potent helix-inducers, comparable to the well-known helix-former Aib (α-aminoisobutyric acid). nih.gov The solvent environment can significantly impact the observed conformation, with helix-promoting solvents like trifluoroethanol (TFE) often used in CD studies. nih.govacs.org
Single-crystal X-ray diffraction provides the most precise and unambiguous structural information, revealing atomic coordinates in the solid state. nih.gov Obtaining suitable crystals of peptides can be challenging due to their flexibility and tendency to aggregate. However, the conformational rigidity imposed by α-methylation can facilitate crystallization. nih.govacs.org
X-ray crystallographic studies on peptides containing α-methylated residues have confirmed their strong preference for helical or extended β-sheet conformations, depending on the specific amino acid and sequence context. nih.govacs.org For example, the introduction of an α-methyl group can promote a flatter and more extended β-sheet conformation than unmodified peptides. nih.govacs.org The determined crystal structure provides a static snapshot of the molecule's most stable conformation in the solid state, offering invaluable data on bond lengths, bond angles, and dihedral angles that can be used to benchmark and refine computational force fields. nih.govrcsb.org
Impact of α-Methylation on Peptide Backbone Dynamics and Fold
The introduction of an α-methyl group has a profound impact on the conformational freedom and folding propensity of a peptide backbone. The primary effect is a significant increase in structural rigidity. rsc.orgnih.gov
The steric bulk of the additional methyl group constrains the backbone dihedral angles (φ, ψ) to specific regions of the Ramachandran plot, most commonly the α-helical region. rsc.org This pre-organization reduces the entropic cost of folding into a defined secondary structure, making α-methylated residues potent promoters of helical and β-turn conformations. nih.govnih.gov This helix-inducing potential has been shown to be comparable to that of achiral Aib. nih.gov
However, the effect is context-dependent. While often promoting helices, α-methylation can also stabilize extended β-sheet structures, particularly when the side chain is bulky. nih.govacs.org This modification effectively "edits" the conformational ensemble of a peptide, shifting the equilibrium towards a more ordered state. rsc.orgrsc.org This increased rigidity not only stabilizes desired secondary structures but also enhances resistance to proteolytic degradation, a key advantage in the design of peptide-based drugs. nih.gov
Table 2: Influence of α-Methylation on Peptide Properties
| Property | Effect of α-Methylation | Underlying Reason | Reference |
|---|---|---|---|
| Backbone Flexibility | Decreased (Increased Rigidity) | Steric hindrance from the α-methyl group restricts dihedral angle rotation. | rsc.orgnih.gov |
| Secondary Structure Propensity | Increased tendency for helices and turns | Pre-organization of the backbone into helical (φ, ψ) angles reduces the entropic penalty of folding. | rsc.orgnih.gov |
| Proteolytic Stability | Enhanced | The modified backbone is a poor substrate for proteases. | nih.gov |
| Conformational Ensemble | Shifted toward more ordered states | The energy landscape is altered to favor specific folded conformations over a random coil. | rsc.org |
Stereochemical Effects of D-Configuration in Fmoc-alpha-methyl-D-Tyr on Peptide Conformation and Chirality
The chirality of amino acids is a fundamental determinant of peptide and protein structure, with L-amino acids being the near-exclusive standard in natural proteins. jpt.com The incorporation of a D-amino acid, such as in Fmoc-α-methyl-D-Tyr, introduces significant stereochemical perturbations that can dramatically alter a peptide's conformation and function. jpt.comacs.org
When a D-amino acid is placed within a sequence of L-amino acids, it can disrupt or reverse the direction of canonical secondary structures. For example, a single D-amino acid can act as a "helix breaker" or introduce a kink into an α-helix. researchgate.net Conversely, D-amino acids are often used to promote specific types of β-turns, which are crucial for reversing the direction of a peptide chain. jst.go.jp The effect of a D-amino acid is highly dependent on its position within the sequence. researchgate.net
In the context of self-assembling peptides, introducing a D-amino acid can inhibit or slow down aggregation processes like the formation of β-sheeted amyloid fibrils. researchgate.net Computationally, molecular dynamics simulations show that the backbone orientation of a D-amino acid is a mirror image of its L-counterpart, which severely compromises the ability of a peptide to mimic the conformation of its all-L parent sequence. plos.org This strategic use of stereochemistry is a powerful tool for modulating the supramolecular and biological properties of synthetic peptides. acs.org
Analysis of Noncovalent Interactions and Supramolecular Synthons in Fmoc-Amino Acid Crystal Structures
The crystal packing of N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is significantly influenced by a variety of noncovalent interactions, which dictate the formation of predictable supramolecular synthons. A comprehensive understanding of these interactions is crucial for the rational design of materials with desired properties, such as hydrogels and biomaterials, where Fmoc-amino acids are pivotal building blocks. rsc.org While a specific crystal structure for this compound is not publicly available, extensive studies on other Fmoc-amino acids, including the closely related N-Fmoc-N-Me-Tyr(t-Bu)-OH, provide a robust framework for understanding the noncovalent interactions and supramolecular synthons that would likely govern its solid-state architecture. rsc.org
The primary noncovalent interactions that stabilize the crystal structures of Fmoc-amino acids are hydrogen bonds and π-π stacking interactions involving the fluorenyl moiety. The interplay between these forces, along with weaker C-H···O and C-H···π interactions, leads to the formation of well-defined supramolecular motifs. rsc.orgnih.gov
Key Noncovalent Interactions in Fmoc-Amino Acid Crystals:
Hydrogen Bonds: The carboxylic acid group of the amino acid is a potent hydrogen bond donor and acceptor, often forming dimers or catemeric chains. In the crystal structure of N-Fmoc-N-Me-Tyr(t-Bu)-OH, for instance, the carboxylic acid groups form a catemeric chain stabilized by O-H···O hydrogen bonds. rsc.org The urethane (B1682113) linker of the Fmoc group can also participate in N-H···O hydrogen bonds, further contributing to the stability of the crystal lattice.
π-π Stacking: The large, aromatic fluorenyl group has a strong propensity for π-π stacking interactions. These interactions are a dominant feature in the crystal packing of most Fmoc-amino acids, leading to the formation of columnar or sheet-like structures. rsc.org The stacking can occur in various geometries, including parallel-displaced and T-shaped arrangements.
Supramolecular Synthons in Fmoc-Amino Acid Crystals:
The combination of these noncovalent interactions leads to the formation of recognizable supramolecular synthons. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. A comprehensive analysis of Fmoc-amino acid crystal structures has revealed a library of common supramolecular synthons. rsc.org
A detailed study by Bojarska and colleagues in 2020 provided a comprehensive summary of noncovalent interactions and a library of supramolecular synthon patterns in the crystal structures of Fmoc-amino acids reported to date. rsc.org This work, which included the synthesis and crystallographic analysis of N-Fmoc-N-Me-Tyr(t-Bu)-OH, serves as a valuable reference for predicting the supramolecular behavior of related compounds like this compound. rsc.org
The study utilized Hirshfeld surface analysis to visualize and quantify the intermolecular contacts. This analysis revealed that H···H, C···H/H···C, and O···H/H···O interactions are the major contributors to the total Hirshfeld surface area in the investigated Fmoc-amino acid systems. rsc.org
The following table summarizes some of the key supramolecular synthons observed in Fmoc-amino acid crystal structures, as detailed in the comprehensive survey by Bojarska et al. (2020). rsc.org
| Synthon Type | Description | Key Interactions |
| Carboxylic Acid Dimers | Two carboxylic acid groups form a cyclic motif. | O-H···O hydrogen bonds |
| Carboxylic Acid Catemers | Carboxylic acid groups form a chain-like motif. | O-H···O hydrogen bonds |
| Urethane N-H···O Chains | The N-H of the urethane group hydrogen bonds to a carbonyl oxygen of an adjacent molecule. | N-H···O hydrogen bonds |
| Fluorenyl π-Stacking | Parallel or offset stacking of the fluorenyl rings. | π-π interactions |
| C-H···π Interactions | A C-H bond interacts with the π-system of a fluorenyl ring. | C-H···π interactions |
The analysis of molecular electrostatic potentials mapped onto the Hirshfeld surfaces can further identify the electrostatic complementarities that drive the crystal packing. rsc.org Full Interaction Maps can also be computed to predict the patterns of weak hydrogen-bonded interactions. rsc.org These computational approaches, combined with the extensive library of known supramolecular synthons in Fmoc-amino acids, provide a powerful tool for understanding and predicting the solid-state structure of this compound, even in the absence of its specific crystal structure.
Applications of Fmoc Alpha Methyl D Tyr in Advanced Peptide and Peptidomimetic Synthesis
Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov However, the integration of sterically hindered residues like Fmoc-alpha-methyl-D-Tyr presents unique challenges that necessitate optimized methodologies.
Optimized Coupling Reagents and Methodologies for Challenging Residues
The steric hindrance imposed by the α-methyl group in this compound can significantly impede the coupling reaction during SPPS. gyrosproteintechnologies.comcem.com To overcome this, a variety of highly efficient coupling reagents have been developed.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance efficiency and minimize side reactions. bachem.comnih.gov For particularly challenging couplings involving sterically hindered amino acids, more potent uronium/aminium-based reagents are often employed. These include HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.govbiorxiv.org
Microwave-assisted SPPS has emerged as a powerful technique to drive difficult coupling reactions to completion. cem.comsioc-journal.cn The application of microwave energy can significantly accelerate the reaction rate, allowing for the efficient incorporation of bulky residues like this compound in shorter timeframes. cem.combiorxiv.org For instance, studies have shown that microwave irradiation can increase coupling yields and reduce the required excess of amino acids compared to conventional methods. sioc-journal.cn
The choice of solvent can also influence coupling efficiency. While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, alternative solvents or solvent mixtures may be employed to improve the solubility of protected amino acids and enhance reaction kinetics. nih.gov
Table 1: Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Key Advantages |
| DIC/Oxyma | A carbodiimide-based coupling system. nih.gov | Performs well, especially with heating, and is a cost-effective option. nih.gov |
| HATU | A highly effective aminium-based coupling reagent. scielo.org.mx | Often used for difficult couplings, including those with N-methylated amino acids. scielo.org.mx |
| COMU | An efficient uronium-based coupling reagent. nih.gov | Effective for introducing N-methylated amino acids, often with extended coupling times. nih.gov |
| Amino Acid Halides | Fmoc-amino acid chlorides and fluorides react rapidly. nih.gov | Particularly useful for preparing peptides with sterically hindered residues. nih.gov |
Strategies for Mitigating Racemization During Peptide Elongation
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly when activating amino acids for coupling. bachem.com The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. bachem.commdpi.com
Several strategies are employed to minimize racemization during the incorporation of this compound:
Protecting Group Strategy: The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group itself helps to suppress racemization. Urethane-type protecting groups like Fmoc are known to reduce the tendency for α-carbon racemization upon activation compared to other protecting groups. bachem.comnih.gov
Choice of Coupling Reagent and Additives: The selection of the coupling reagent and any additives is crucial. Additives like HOBt and Oxyma are known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated species. bachem.comresearchgate.net The use of carbodiimides with these additives is a common approach. bachem.com
Base Selection: The choice of base used during the coupling step can influence the extent of racemization. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are sometimes preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) to reduce the risk of racemization, especially for sensitive amino acids. bachem.comresearchgate.net
Controlled Reaction Conditions: Lowering the temperature during the coupling reaction can also help to limit racemization. researchgate.net This is particularly relevant in microwave-assisted SPPS, where precise temperature control is essential to balance reaction speed with the preservation of chiral purity. researchgate.net
Addressing Synthetic Challenges with this compound (e.g., solubility, aggregation)
Beyond the steric hindrance of the coupling reaction, the incorporation of this compound can introduce other synthetic challenges, primarily related to the solubility of the protected amino acid and the potential for peptide aggregation on the solid support.
Solubility: Fmoc-protected amino acids, particularly those with bulky or hydrophobic side chains, can exhibit poor solubility in standard SPPS solvents like DMF. nih.govnih.gov Poor solubility can hinder efficient coupling. To address this, more polar aprotic solvents or solvent mixtures may be required. Additionally, the solubility of the Fmoc-amino acid derivative itself is an important consideration for its synthesis and purification.
Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic or sterically demanding residues, can aggregate on the solid support, leading to incomplete coupling and deprotection steps. gyrosproteintechnologies.comdiva-portal.org The conformational constraints imposed by the α-methyl group of this compound can contribute to the formation of stable secondary structures that promote aggregation. Strategies to disrupt aggregation include the use of chaotropic salts, elevated temperatures, or specialized solvent systems. nih.gov In situ neutralization protocols, which minimize the time the deprotected peptide-resin is in a neutral state prone to aggregation, can also be beneficial. peptide.com
Utilization in Solution-Phase Peptide Synthesis Strategies
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of complex or modified peptides. mdpi.com The incorporation of this compound in solution-phase synthesis presents similar challenges to SPPS, primarily related to the low reactivity of the sterically hindered amino group.
Efficient coupling in the solution phase often requires the use of potent activating agents. The benzotriazole (B28993) activation methodology has been shown to be an effective route for the synthesis of sterically hindered peptides with complete retention of chirality. nih.gov Other powerful coupling reagents, such as HATU, have been successfully employed to facilitate the coupling of N-methylated amino acids in high yields and with short reaction times under mild conditions. scielo.org.mx
Titanium tetrachloride (TiCl₄) has also been explored as a condensing agent for solution-phase peptide synthesis, demonstrating the ability to produce dipeptides in good yields, although reaction times can be lengthy. mdpi.com Microwave heating can be applied to solution-phase synthesis to accelerate reaction rates, similar to its application in SPPS. mdpi.com
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can be beneficial when dealing with difficult sequences. However, this approach is generally more labor-intensive and time-consuming than SPPS.
Rational Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and bioavailability. upc.edu The incorporation of unnatural amino acids like α-methyl-D-tyrosine is a cornerstone of peptidomimetic design.
Enhancing Proteolytic Stability and Metabolic Half-Life
A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short metabolic half-life. nih.govmdpi.com The introduction of an α-methyl group on the peptide backbone provides significant steric hindrance that can block the access of proteolytic enzymes to the adjacent peptide bonds. rsc.orgscielo.org.mx This modification can dramatically increase the resistance of the peptide to enzymatic cleavage, thereby extending its duration of action in vivo. nih.govmdpi.comresearchgate.net
Studies have shown that peptides containing α-methylated amino acids exhibit significantly enhanced stability in human plasma compared to their non-methylated counterparts. nih.gov This increased stability is a critical factor in the development of orally bioavailable peptide drugs and long-acting injectables. nih.gov The carbetocin (B549339) peptidomimetic, for example, contains a methyltyrosine at position 2, which contributes to its enhanced metabolic stability. nih.gov
Modulating Receptor Binding Affinity and Selectivity
The introduction of modified amino acids is a key strategy to fine-tune the interaction of a peptide ligand with its biological receptor. The use of D-amino acids, such as D-tyrosine, can significantly alter the binding profile of a peptide. nih.govresearchgate.net This is because the altered stereochemistry at the α-carbon repositions the side chain, potentially creating new, favorable interactions with the receptor binding pocket or disrupting unfavorable ones. This can lead to dramatic shifts in binding affinity and selectivity across different receptor subtypes. nih.govnih.gov For instance, replacing a native L-amino acid with its D-enantiomer can invert the orientation of the side chain pharmacophore, which may be beneficial for potency and can also confer resistance to enzymatic degradation. nih.gov
In the context of cholecystokinin (B1591339) (CCK), a peptide hormone, post-translational modifications of its tyrosine residue, such as sulfation, are known to greatly increase receptor binding and biological potency. nih.gov Sulfation of CCK8 enhances its binding affinity for both CCK1 and CCK2 receptors. nih.gov Conversely, phosphorylation of the same tyrosine residue reduces the peptide's affinity for both receptors. nih.gov These examples underscore the sensitivity of receptor binding to modifications on the tyrosine residue. The incorporation of this compound allows synthetic chemists to systematically explore how combined D-stereochemistry and α-methylation at a specific tyrosine position can be used to engineer peptides with desired receptor binding profiles, potentially leading to highly selective agonists or antagonists. nih.govnih.gov
Table 1: Impact of Tyrosine and Amino Acid Modifications on Receptor Binding
| Peptide/Ligand | Modification | Receptor(s) | Observed Effect on Binding/Activity | Citation(s) |
| Cholecystokinin 8 (CCK8) | Tyrosine Sulfation | CCK1R, CCK2R | Increased binding affinity for both receptors. | nih.gov |
| Cholecystokinin 8 (CCK8) | Tyrosine Phosphorylation | CCK1R, CCK2R | Decreased binding affinity for both receptors. | nih.gov |
| Melanocortin Ligand | Replacement of DPhe with Ala (L-amino acid) | Melanocortin Receptors (mMC1R, mMC3R, etc.) | 24- to >5000-fold decreased ligand potency. | nih.gov |
| Enkephalin Analogue | N-methylation of Tyr¹ and Phe⁴ | Opioid Receptors (μ, δ, κ) | Retained high opioid receptor binding affinity. | nih.gov |
| Cosmetic Peptides | Addition of terminal D-tyrosine | N/A (Melanogenesis) | Endowed peptides with anti-melanogenic effects. | researchgate.netnih.gov |
Introducing Conformational Restrictions for Bioactive Conformations
Linear peptides are often highly flexible in solution, adopting a multitude of conformations. nih.gov However, it is generally accepted that a peptide adopts a single, specific "bioactive conformation" upon binding to its receptor. A primary goal in peptidomimetic design is to identify this conformation and then engineer analogues that are pre-organized into this structure. Constraining the peptide's flexibility can reduce the entropic penalty of binding, leading to higher affinity and specificity. nih.gov
The incorporation of this compound via solid-phase peptide synthesis is a powerful method for introducing conformational restrictions. mdpi.com The α-methyl group significantly limits the rotational freedom around the peptide backbone, constraining the allowable Ramachandran (φ/ψ) dihedral angles. rsc.org This steric hindrance stabilizes specific secondary structures, such as α-helices or β-turns, in the vicinity of the modified residue. mdpi.comrsc.org The choice between an L- or D-amino acid can further influence the type of turn or helical structure that is favored. rsc.org
By systematically replacing native amino acids with α-methylated versions, researchers can probe the conformational requirements for biological activity. rsc.org This "conformational editing" can stabilize a desired structure, which can lead to a substantial increase in binding affinity for the target protein. rsc.org The use of constrained amino acids is a well-established strategy to decrease the conformational flexibility of ligands and identify the bioactive conformation. nih.govresearchgate.net The rigid nature of these building blocks helps to lock the peptide into a shape that is optimal for receptor recognition and binding. mdpi.com
Synthesis of Peptides Incorporating Other Modified Tyrosine Derivatives (e.g., Phosphotyrosine, Sulfotyrosine) via Fmoc Strategy
The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is widely used for the preparation of peptides containing post-translationally modified (PTM) amino acids, such as phosphotyrosine (pTyr) and sulfotyrosine (sTyr). sigmaaldrich.comsigmaaldrich-jp.com The synthesis of these modified peptides is crucial for studying cellular signaling and protein-protein interactions. rsc.org
Phosphotyrosine Peptides: The synthesis of phosphopeptides is most commonly performed using Fmoc-protected tyrosine derivatives where the phosphate (B84403) group is also protected. rsc.orgrsc.org Several building blocks are available, each with distinct advantages and limitations. sigmaaldrich.com
Fmoc-Tyr(PO(OBzl)OH)-OH: This is a popular and commonly used derivative. The partially protected phosphate can lead to sluggish coupling reactions, which can be improved by using uronium-based coupling reagents like HATU and an excess of a base such as DIPEA. sigmaaldrich.com
Fmoc-Tyr(PO₃H₂)-OH: This is the most cost-effective option as the phosphate group is unprotected, eliminating a final deprotection step. However, the free phosphate can cause issues during coupling and may lead to pyrophosphate formation in sequences with adjacent phosphotyrosine residues. sigmaaldrich.com
Fmoc-Tyr(PO(NMe₂)₂)-OH & Fmoc-Tyr(PO₃Me₂)-OH: These derivatives with fully protected phosphate groups offer an alternative. The protecting groups are typically removed using acidolysis. rsc.orgnih.gov However, side reactions, such as an N→O-acyl shift at nearby threonine residues leading to depsipeptide formation, have been observed during the acidic cleavage of these protecting groups. rsc.orgrsc.org
Sulfotyrosine Peptides: The synthesis of sulfotyrosine-containing peptides has historically been challenging due to the acid-lability of the sulfate (B86663) ester. sigmaaldrich-jp.com Modern Fmoc strategies employ protected building blocks to circumvent this issue.
Fmoc-Tyr(SO₃nP)-OH: The neopentyl (nP) protected derivative is stable to both the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich-jp.comnih.gov The nP group can be removed post-synthesis using nucleophiles like ammonium (B1175870) acetate (B1210297) or sodium azide. sigmaaldrich-jp.com
Fmoc-Tyr(OSO₂F)-OH: A more recent strategy involves the incorporation of a fluorosulfated tyrosine building block. This precursor is stable throughout Fmoc-SPPS. The resulting fluorosulfated peptide is then converted to the desired sulfotyrosine peptide in a high-yield, post-cleavage step using basic ethylene (B1197577) glycol. nih.govnih.govresearchgate.net This method is efficient, with the Fmoc-Y(OSO₂F)-OH building block being easily prepared in a single step. nih.gov
Table 2: Fmoc-Protected Modified Tyrosine Building Blocks for SPPS
| Building Block | Modification | Key Characteristics | Citation(s) |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Phosphotyrosine | Most popular; partially protected phosphate can cause slow coupling. | sigmaaldrich.com |
| Fmoc-Tyr(PO₃H₂)-OH | Phosphotyrosine | Unprotected phosphate; cost-effective but can lead to side reactions. | sigmaaldrich.com |
| Fmoc-Tyr(PO(NMe₂)₂)OH | Phosphotyrosine | Fully protected; requires acid-labile deprotection which can cause side reactions. | sigmaaldrich.comrsc.org |
| Fmoc-Tyr(SO₃nP)-OH | Sulfotyrosine | Neopentyl protection is stable to TFA and piperidine; removed post-cleavage. | sigmaaldrich-jp.comnih.gov |
| Fmoc-Tyr(OSO₂F)-OH | Sulfotyrosine Precursor | Fluorosulfate is stable during SPPS; converted to sulfotyrosine post-cleavage. | nih.govnih.govresearchgate.net |
Application in the Construction of Cyclic Peptides and Depsipeptides
Cyclization is a premier strategy for transforming linear peptides into conformationally constrained and metabolically stable molecules, often with improved therapeutic properties. nih.govresearchgate.net The incorporation of rigid structural elements, such as those provided by this compound, can be highly advantageous in the synthesis of cyclic peptides. The conformational bias induced by the α-methyl-D-tyrosine residue can pre-organize the linear peptide precursor into a turn-like structure that is conducive to efficient macrocyclization, potentially increasing the yield of the desired cyclic monomer over oligomers. researchgate.net
The synthesis of cyclic peptides is often performed using the Fmoc/tBu strategy on a solid support. nih.govgoogle.com Various methods exist, including head-to-tail, side-chain-to-tail, or side-chain-to-side-chain cyclization. researchgate.netresearchgate.net A common approach involves assembling the linear peptide on the resin, selectively deprotecting the groups that will form the cyclic bond, performing the on-resin cyclization, and then cleaving the final cyclic product from the support. nih.govacs.org
Biochemical and Mechanistic Investigations Employing Fmoc Alpha Methyl D Tyr Analogues
Studies on Enzyme Activity Modulation and Inhibition by Peptides Containing Modified Tyrosine
The strategic incorporation of α-methyl-D-tyrosine into peptide sequences is a well-established method for modulating enzyme activity. The α-methyl group can enhance binding affinity, confer resistance to proteolysis, and directly participate in inhibitory mechanisms. The resulting peptides often act as competitive or non-competitive inhibitors, providing valuable tools for studying enzyme function and pathways.
A primary example of this is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine (B1211576) and norepinephrine. wikipedia.org The analogue α-methyl-p-tyrosine (AMPT) acts as a competitive inhibitor by competing with the natural substrate, tyrosine, for the enzyme's active site. wikipedia.orgmedchemexpress.com This inhibition leads to a significant reduction in the synthesis of catecholamines. wikipedia.org Peptides designed with α-methyl-D-tyrosine can leverage this inhibitory capacity for targeted applications.
Furthermore, peptides containing tyrosine or its analogues have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netnih.gov The presence of hydrophobic amino acids and specific residues at the N- and C-termini can enhance non-covalent interactions within the enzyme's copper-containing active site. researchgate.net The structural rigidity and altered electronic properties conferred by the α-methyl group in α-methyl-D-tyrosine can be exploited to design more potent and selective tyrosinase-inhibiting peptides. researchgate.net Studies on short α-/β-mixed peptides have also shown that the amino acid composition, including residues like serine and leucine, significantly affects their binding affinity and inhibitory potential against enzymes such as α-amylase. mdpi.com
| Enzyme Target | Analogue/Peptide Type | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Tyrosine Hydroxylase | α-Methyl-p-tyrosine (AMPT) | Inhibition of catecholamine synthesis | Competitive inhibition at the tyrosine-binding site | wikipedia.orgmedchemexpress.com |
| Tyrosinase | Oligopeptides containing Tyr analogues | Inhibition of melanin formation | Interaction with the copper-containing active site through hydrophobic and hydrogen bonds | researchgate.netnih.gov |
| α-Amylase | Short α-/β-mixed peptides | Inhibition of enzyme activity | Binding affinity influenced by amino acid composition and sequence | mdpi.com |
Probing Biological Recognition and Ligand-Receptor Interactions
The unique three-dimensional structure imposed by α-methyl-D-tyrosine makes it an invaluable probe for studying the topographical requirements of ligand-receptor binding. By replacing a natural L-amino acid with its α-methylated D-counterpart, researchers can investigate the importance of specific side-chain conformations and backbone flexibility for receptor affinity and selectivity. nih.gov
A significant area of investigation involves amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancer cells. snmjournals.orgnih.gov Studies using various radiolabeled tyrosine analogues have demonstrated that the α-methyl group is a crucial structural determinant for LAT1 selectivity. nih.govmdpi.com For instance, 3-fluoro-L-α-methyl-tyrosine (FAMT) is transported selectively by LAT1 but not by the non-cancer type isoform LAT2. snmjournals.orgnih.gov In contrast, analogues lacking the α-methyl group are transported by both isoforms. nih.gov This high selectivity makes α-methylated tyrosine derivatives, such as ¹⁸F-FAMT, highly specific tracers for tumor imaging with Positron Emission Tomography (PET). snmjournals.orgmdpi.com
This principle of using modified amino acids extends to other receptor systems. In opioid receptor research, for example, modifying the tyrosine residue in enkephalin analogues is a key strategy for developing ligands with high selectivity for δ-opioid receptors. nih.gov Similarly, studies on the yeast G protein-coupled receptor (GPCR) Ste2p have used fluorinated phenylalanine analogues at the Tyr¹³ position of the α-factor ligand to provide evidence for a cation-π interaction with an arginine residue in the receptor's transmembrane domain. nih.gov The incorporation of Fmoc-alpha-methyl-D-Tyr allows for the systematic synthesis of such peptide analogues to dissect the molecular details of these critical biological recognition events.
| Biological Target | Analogue/Peptide | Key Finding | Reference |
|---|---|---|---|
| L-type Amino Acid Transporter 1 (LAT1) | 3-fluoro-L-α-methyl-tyrosine (FAMT) | The α-methyl group confers high selectivity for LAT1 over LAT2, enabling tumor-specific imaging. | snmjournals.orgnih.gov |
| δ-Opioid Receptor | Enkephalin analogues with modified Tyr¹ | Conformational constraints are critical for achieving high receptor selectivity and potency. | nih.gov |
| Ste2p Receptor (Yeast GPCR) | α-factor ligand with modified Tyr¹³ | Demonstrated a cation-π interaction between the ligand's aromatic ring and a receptor arginine residue. | nih.gov |
| Amino Acid Transporters (general) | 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine (IMT) | Uptake is primarily mediated by LAT1 and can be inhibited by other large neutral amino acids. | nih.govkanazawa-u.ac.jp |
Assessment of Membrane Permeability for Peptide Analogues
A major challenge in peptide-based drug development is their typically poor membrane permeability, which limits their access to intracellular targets. Incorporating modified amino acids like α-methyl-D-tyrosine is a strategy employed to overcome this limitation. The introduction of D-amino acids and N-methylation or α-methylation can enhance passive permeability through several mechanisms. researchgate.nettandfonline.com
These modifications can promote hydrophobicity and reduce the number of hydrogen bond donors in the peptide backbone, which lowers the energetic penalty of desolvation required for the peptide to cross the apolar cell membrane. tandfonline.com Furthermore, such modifications can induce or stabilize specific conformations, such as those with internal hydrogen bonds, that shield polar groups and present a more hydrophobic surface to the membrane. tandfonline.comrsc.org However, a direct correlation between the number of methyl groups and permeability is not always observed, and these irreversible chemical modifications can sometimes negatively impact the peptide's biological activity. researchgate.nettandfonline.com Therefore, a careful balance must be struck between improving permeability and maintaining the necessary interactions for therapeutic efficacy.
| Modification Strategy | Proposed Mechanism for Improved Permeability | Potential Drawback | Reference |
|---|---|---|---|
| Incorporation of D-amino acids | Induces conformational changes that may be more favorable for membrane transit. | Can negatively impact biological activity. | researchgate.net |
| N-methylation / α-methylation | Reduces H-bond donors, lowers desolvation penalty, increases hydrophobicity. | May alter conformation required for receptor binding. | researchgate.nettandfonline.com |
| Macrocyclization | Stabilizes conformations with internal hydrogen bonds, shielding polarity. | Synthetic complexity. | rsc.org |
Investigation of Biological Systems with α-Methylated Tyrosine Analogues
Analogues of α-methylated tyrosine have proven to be instrumental in the investigation of various biological systems, from metabolic pathways to cancer diagnosis. The ability of α-methyl-p-tyrosine to inhibit tyrosine hydroxylase has made it a valuable pharmacological tool for studying the role of catecholamines in physiological and pathological processes. wikipedia.orgmedchemexpress.com
In the field of oncology, the development of PET tracers based on α-methylated tyrosine, such as L-3-¹⁸F-α-methyl tyrosine (¹⁸F-FAMT), has revolutionized tumor imaging. snmjournals.orgmdpi.com The specific uptake of these tracers by the LAT1 transporter, which is overexpressed in many malignant tumors, allows for highly specific cancer detection and differentiation from benign lesions or inflammation. snmjournals.orgnih.gov This high specificity is attributed directly to the α-methyl group, which prevents the tracer from being recognized by other transporters like LAT2 that are more prevalent in normal tissues. nih.gov Research into other radiolabeled analogues, such as those using Bromine-76, continues to explore new tracers with potentially improved properties for PET imaging. snmjournals.org These molecular imaging tools not only aid in diagnosis but also provide a non-invasive method to study the biology of amino acid transport in tumors. nih.govkanazawa-u.ac.jp
Emerging Research Trends and Future Prospects for Fmoc Alpha Methyl D Tyr
Development of Novel and Green Synthetic Routes for α-Methylated D-Tyrosine Derivatives
The synthesis of α-methylated amino acids, including D-tyrosine derivatives, is a critical area of research, as these modifications can enhance the biological activity and stability of peptides. nih.govenamine.net Traditional synthetic methods often involve multiple steps and the use of hazardous reagents. beilstein-journals.org For instance, a previously published route to a modified D-tyrosine derivative required a three-step modification involving chlorination, protecting group introduction, and double methylation, followed by saponification. beilstein-journals.org This process is not only lengthy but also involves the use of toxic dimethyl sulfate (B86663). beilstein-journals.org
Current research is focused on developing more efficient, stereoselective, and environmentally friendly synthetic strategies. A notable advancement is the development of a highly enantioselective two-step process to access a precursor of a modified D-tyrosine unit found in cryptophycins, which are potent cytotoxic macrocyclic depsipeptides. beilstein-journals.org This method utilizes an asymmetric hydrogenation step with a commercially available rhodium catalyst, offering high yields and enantioselectivity while avoiding hazardous reaction conditions. beilstein-journals.org
Another innovative approach involves a palladium-catalyzed C(sp2)–H sterically constrained mono-methylation. researchgate.net This method allows for the regioselective monomethylation of tyrosine and can provide N-Boc or N-Fmoc protected derivatives ready for solid-phase peptide synthesis (SPPS). researchgate.net The development of such "green" synthetic routes is crucial for the sustainable production of these valuable building blocks. The use of water as a solvent in peptide synthesis is also being explored as a greener alternative to traditional organic solvents. csic.esnih.gov
Table 1: Comparison of Synthetic Routes for D-Tyrosine Derivatives
| Method | Key Features | Advantages | Disadvantages |
| Traditional Multi-step Synthesis | Involves chlorination, protection, methylation, and saponification. beilstein-journals.org | Established procedures are available. beilstein-journals.org | Use of toxic reagents like dimethyl sulfate, multiple steps. beilstein-journals.org |
| Asymmetric Hydrogenation | Two-step synthesis using a rhodium catalyst. beilstein-journals.org | Fewer steps, high yield and enantioselectivity, avoids hazardous reagents. beilstein-journals.org | Requires specific catalytic systems. |
| Palladium-Catalyzed C-H Activation | Regioselective mono-methylation of the tyrosine ring. researchgate.net | Provides protected derivatives for SPPS, good for specific modifications. researchgate.net | May require optimization for different substrates. |
| Green Chemistry Approaches | Focus on using environmentally benign solvents and reagents. csic.esnih.govrsc.orgiris-biotech.de | Reduced environmental impact, increased safety. csic.es | May require further development to match the efficiency of traditional methods. nih.gov |
Exploration in Biomaterial and Hydrogel Design Using Fmoc-Amino Acid Building Blocks
Fmoc-amino acids have emerged as exceptional building blocks for the creation of self-assembling functional biomaterials, particularly hydrogels. mdpi.combeilstein-journals.orginderscienceonline.com The fluorenylmethyloxycarbonyl (Fmoc) group, initially used as a protecting group in peptide synthesis, plays a crucial role in promoting self-assembly through aromatic π-π stacking interactions. rsc.orgnih.gov These interactions, combined with hydrogen bonding between the amino acid moieties, lead to the formation of nanofibrous networks that can entrap large amounts of water, forming a hydrogel. mdpi.cominderscienceonline.com
The properties of these hydrogels can be finely tuned by altering the amino acid sequence, pH, or by co-assembling different Fmoc-amino acid derivatives. mdpi.comrsc.org For example, hydrogels have been successfully formed from various Fmoc-monofunctionalized amino acids like Fmoc-phenylalanine and Fmoc-tyrosine. mdpi.comrsc.org The incorporation of Fmoc-alpha-methyl-D-Tyr into such systems could introduce unique properties due to the increased hydrophobicity and conformational rigidity conferred by the α-methyl group.
These Fmoc-amino acid-based hydrogels are being explored for a wide range of biomedical applications, including:
Drug Delivery: They can serve as carriers for the controlled release of therapeutic agents. beilstein-journals.org
Tissue Engineering: Their biocompatibility and ability to mimic the extracellular matrix make them suitable as scaffolds for 2D and 3D cell cultures. beilstein-journals.orginderscienceonline.comnih.gov
Antimicrobial Materials: Some Fmoc-amino acid hydrogels have demonstrated intrinsic antimicrobial activity. beilstein-journals.org
Table 2: Properties and Applications of Fmoc-Amino Acid Hydrogels
| Fmoc-Amino Acid Derivative | Key Properties of Hydrogel | Potential Applications |
| Fmoc-Phenylalanine | Forms stable hydrogels, can be co-assembled with other derivatives. beilstein-journals.org | Drug delivery, antimicrobial surfaces. beilstein-journals.org |
| Fmoc-Tyrosine | Forms hydrogels with potential antimicrobial properties. beilstein-journals.orgrsc.org | Wound healing, biomaterial coatings. beilstein-journals.org |
| Fmoc-Lysine (di-functionalized) | pH-controlled ambidextrous gelling, antibacterial properties. mdpi.com | Smart biomaterials, antibacterial coatings. mdpi.com |
| This compound (Hypothetical) | Expected to have enhanced stability and hydrophobicity. | Controlled drug release, stable scaffolds for tissue engineering. |
Advanced Applications in Combinatorial Chemistry and Peptide Library Synthesis
The incorporation of non-standard amino acids like α-methylated D-amino acids into peptide libraries is a powerful strategy in drug discovery. nih.govpeptide.com These modifications can significantly enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. enamine.netpeptide.com this compound is a valuable building block for solid-phase peptide synthesis (SPPS), the primary method for constructing peptide libraries. nih.govresearchgate.net
The use of Fmoc chemistry allows for the straightforward and automated synthesis of peptides with diverse sequences. nih.govsemanticscholar.org The availability of a wide range of Fmoc-protected amino acid derivatives, including those with post-translational modifications, has expanded the scope of peptide libraries. nih.govsigmaaldrich.com The inclusion of this compound can introduce conformational constraints, leading to more defined secondary structures, which can be advantageous for receptor binding. nih.gov
Recent advancements in peptide library synthesis include the development of DNA-encoded chemical libraries (DECLs), where each peptide is tagged with a unique DNA sequence for easy identification. acs.org Solution-phase Fmoc-based peptide synthesis has been adapted for DECLs, enabling the creation of vast libraries of modified peptides. acs.org
Computational Chemistry and Molecular Modeling for Predictive Design of this compound-Containing Peptides
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of peptides. nih.govplos.org Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the conformational landscape of peptides in solution. nih.govrsc.org These methods are especially valuable for studying peptides containing non-standard amino acids like α-methylated residues, which can significantly alter the peptide's structure and dynamics. acs.org
For peptides containing this compound, computational modeling can be used to:
Predict Conformational Preferences: The α-methyl group restricts the Ramachandran space available to the amino acid residue, favoring specific backbone dihedral angles and promoting helical or turn structures. nih.gov
Simulate Self-Assembly: MD simulations can help elucidate the mechanism of hydrogel formation by modeling the π-π stacking of Fmoc groups and the hydrogen bonding networks.
Design Peptides with Desired Properties: By predicting the structural consequences of incorporating this compound, researchers can rationally design peptides with enhanced stability, receptor binding affinity, or self-assembling capabilities. rsc.org
The development of accurate force fields for modified amino acids is crucial for the reliability of these simulations. plos.org Several force fields have been developed and evaluated for their ability to model N-methylated and other modified peptides. nih.govrsc.org
Identification of Novel Biological Targets and Therapeutic Implications (Academic Research Focus)
The unique properties conferred by α-methylation and the D-configuration of amino acids open up new avenues for therapeutic applications. The incorporation of D-amino acids can improve the biostability of peptides and, in some cases, enhance their binding affinity to receptors. mdpi.com For instance, the addition of D-tyrosine to cosmetic peptides has been shown to impart anti-melanogenic effects. nih.gov
The α-methyl group, by providing steric hindrance, can modulate the interaction of a peptide with its biological target. nih.gov This has been explored in the context of opioid peptides, where the replacement of native amino acids with methylated tyrosine analogues has led to increased bioactivity and selectivity. nih.govresearchgate.net Furthermore, α-methylation has been shown to enhance the helicity of peptides, which can be crucial for their biological function. nih.gov
The therapeutic potential of peptides containing α-methyl-tyrosine derivatives is an active area of academic research. For example, α-methyl-para-tyrosine (AMPT) is an inhibitor of tyrosine hydroxylase and has been investigated for its effects in neuropsychiatric disorders. researchgate.net While this research has primarily focused on the L-enantiomer, the unique properties of this compound suggest its potential for developing novel peptide-based therapeutics with improved pharmacokinetic profiles and specific biological activities. Future research will likely focus on screening peptides containing this modification against a wide range of biological targets to uncover new therapeutic opportunities in areas such as oncology, metabolic diseases, and neurology. explorationpub.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
